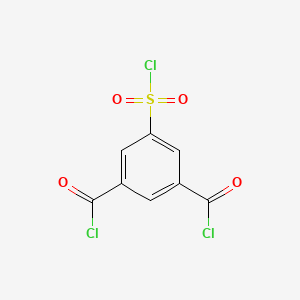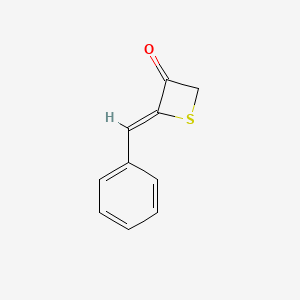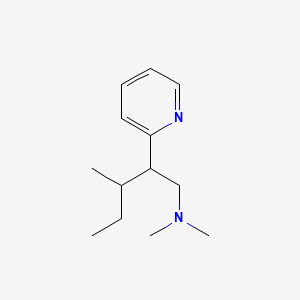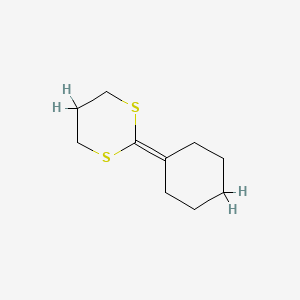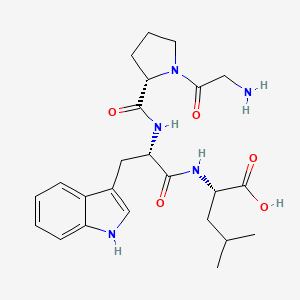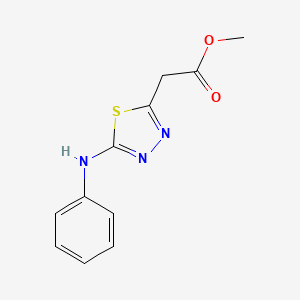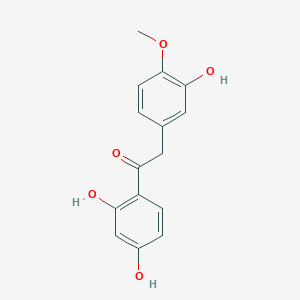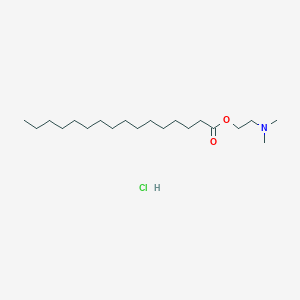![molecular formula C21H24O7 B14678179 But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane CAS No. 32457-83-3](/img/structure/B14678179.png)
But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane is a complex polymeric compound. This compound is formed by the polymerization of 2-Butenedioic acid (2E)-, 4,4’-(1-methylethylidene)bis[phenol], and oxirane. It is known for its unique chemical properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane typically involves the polymerization of the monomers under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired polymer structure is obtained .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process is optimized to achieve high yield and purity of the polymer. The polymer is then purified and processed into the desired form for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in the reduction of specific functional groups within the polymer.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and medical devices due to its unique properties.
Industry: Applied in the production of coatings, adhesives, and other industrial products
Mecanismo De Acción
The mechanism of action of 2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane involves its interaction with specific molecular targets and pathways. The polymer can interact with various biological molecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the polymer is used .
Comparación Con Compuestos Similares
Similar Compounds
Fumaric Acid: A stereoisomer of 2-Butenedioic acid with similar chemical properties.
Maleic Acid: Another stereoisomer of 2-Butenedioic acid with distinct chemical properties.
Bisphenol A: A compound similar to 4,4’-(1-methylethylidene)bis[phenol] with similar applications.
Uniqueness
2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane is unique due to its specific polymer structure and properties. It combines the properties of its monomers, resulting in a polymer with unique chemical and physical characteristics that make it suitable for a wide range of applications .
Propiedades
Número CAS |
32457-83-3 |
|---|---|
Fórmula molecular |
C21H24O7 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
but-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane |
InChI |
InChI=1S/C15H16O2.C4H4O4.C2H4O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-3(6)1-2-4(7)8;1-2-3-1/h3-10,16-17H,1-2H3;1-2H,(H,5,6)(H,7,8);1-2H2 |
Clave InChI |
ZTLXGUNBSMYRBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1CO1.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)

